N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7/c1-17-8-10-18(11-9-17)25-21-20-16-24-30(19-6-4-3-5-7-19)22(20)27-23(26-21)29-14-12-28(2)13-15-29/h3-11,16H,12-15H2,1-2H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGVVEWETMNBQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine interacts with its targets by inhibiting their activity. This inhibition disrupts the normal function of the targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to inhibit several kinases involved in the mapk signal transduction.
Pharmacokinetics
Similar compounds have been found to have good pharmacokinetic properties and low toxicity.
Biological Activity
N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes available research findings on its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the piperazine moiety is significant for enhancing solubility and bioavailability.
Research indicates that compounds similar to this compound act on various molecular targets:
- Kinase Inhibition : The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, it has shown activity against Src kinase, which plays a crucial role in tumor growth and metastasis .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against Mycobacterium tuberculosis. Compounds with similar structures have demonstrated significant inhibitory effects on the bacterium .
Anticancer Activity
A study evaluating a series of pyrazolo[3,4-d]pyrimidine derivatives found that certain analogs exhibited potent anti-cancer activity by inhibiting cell proliferation in various cancer cell lines. The IC50 values ranged from 0.5 to 5 µM, indicating strong efficacy .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF7 | 0.8 |
| B | HeLa | 2.0 |
| C | A549 | 1.5 |
Antitubercular Activity
In a recent investigation into anti-tubercular agents, derivatives similar to this compound were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. The most effective compounds exhibited IC50 values ranging from 1.35 to 2.18 µM .
| Compound | IC50 (µM) | IC90 (µM) |
|---|---|---|
| 6a | 1.35 | 3.73 |
| 6e | 2.18 | 4.00 |
Case Study 1: Anticancer Efficacy
A clinical trial involving patients with non-small cell lung cancer evaluated the efficacy of a related pyrazolo[3,4-d]pyrimidine derivative. Patients receiving the compound showed a significant reduction in tumor size compared to those on standard therapy alone.
Case Study 2: Tuberculosis Treatment
In vitro studies demonstrated that the compound significantly reduced the viability of Mycobacterium tuberculosis in macrophage models, suggesting potential as a novel therapeutic agent for tuberculosis treatment.
Scientific Research Applications
Anticancer Activity
Mechanism of Action:
The compound exhibits potent cytotoxicity against various cancer cell lines through inhibition of key signaling pathways involved in tumor growth and metastasis. Specifically, it acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), which are critical in cancer progression and angiogenesis. The inhibitory concentrations (IC50) range from 0.3 to 24 µM, indicating significant efficacy in preclinical models .
Biological Effects:
In vitro studies have demonstrated that this compound effectively inhibits tumor growth, induces apoptosis, and suppresses cell migration in models such as MCF-7 breast cancer cells. The compound's ability to disrupt the cell cycle and promote DNA fragmentation underscores its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
SAR Studies:
Research has focused on the structural modifications of the pyrazolo[3,4-d]pyrimidine scaffold to enhance potency and selectivity against cancer targets. The introduction of various substituents has been shown to affect binding affinity and biological activity. For example, modifications at the 6-position of the pyrazolo ring have yielded derivatives with improved selectivity for EGFR over other kinases .
Data Table: Structure-Activity Relationship Insights
| Compound | Modification | IC50 (µM) | Target |
|---|---|---|---|
| 5i | None | 0.3 | EGFR |
| 5j | Methyl group | 7.60 | VEGFR2 |
| 5k | Ethyl group | 12 | EGFR |
Potential for Multitarget Inhibition
The compound's design allows it to function as a multitarget inhibitor, which is advantageous in overcoming resistance mechanisms commonly seen in monotherapy approaches. Its structural features enable interaction with multiple targets within cancer pathways, making it a promising candidate for combination therapy strategies .
Future Research Directions
Clinical Development:
Ongoing studies are necessary to evaluate the pharmacokinetics and pharmacodynamics of this compound in vivo. Future research should also focus on optimizing formulations for enhanced bioavailability and therapeutic index.
Combination Therapies:
Investigating the efficacy of this compound in combination with existing chemotherapeutics or targeted therapies may provide insights into synergistic effects that could improve patient outcomes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Modifications
PP3 (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine)
- Structure : Lacks the 6-(4-methylpiperazinyl) and N-(4-methylphenyl) groups.
- Activity : Serves as a negative control for Src kinase inhibition (), highlighting the necessity of substituents in the target compound for activity.
- Physicochemical Properties : Lower molecular weight (211.23 g/mol vs. ~450–475 g/mol) and reduced solubility due to absence of basic piperazine.
N-(3-Chlorophenyl)-1-(2-chloro-2-phenylethyl)-6-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Substituent Variations at the 6-Position
6-(Methylsulfonyl)-N-(4-chlorophenyl)-1-[2-phenylvinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Compound 11)
- Structure : Methylsulfonyl group at C6; vinyl linkage enhances rigidity.
- Activity: Antibacterial evaluation () shows broader applications beyond kinase inhibition. Sulfonyl groups may act as hydrogen bond acceptors, differing from piperazine’s donor role.
- Synthesis : Oxidized from methylthio precursors (), contrasting with nucleophilic substitution used for piperazine introduction.
6-Butoxy-N-(4-chlorophenyl)-1-[2-phenylethenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
N-Substituent Modifications
N-Benzyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
- Structure : Benzyl and 4-chlorophenyl groups introduce steric hindrance.
- Activity: Unknown, but chlorophenyl may enhance target affinity through halogen bonding ().
- Metabolism : Benzyl groups are prone to oxidative metabolism, whereas 4-methylphenyl in the target compound may offer stability.
N-[2-(4-Chlorophenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Structure : Ethyl linker with chlorophenyl; 3-methylphenyl at N1.
- Physicochemical Properties: Molecular weight 377.85 g/mol vs. ~450 g/mol for the target compound.
Piperazine vs. Piperidine Derivatives
N-(4-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Key Research Findings
Kinase Inhibition Selectivity
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
- Methodological Answer : The compound is typically synthesized via multi-step reactions:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core through condensation of phenylhydrazine with nitriles or carbonitriles under reflux in ethanol .
- Step 2 : Introduction of the 4-methylpiperazine group via nucleophilic substitution. This step often employs phase-transfer catalysts (e.g., tetrabutylammonium bromide) in dimethylformamide (DMF) at 80–100°C .
- Step 3 : Alkylation or arylation at the N1-position using 4-methylphenyl halides in acetonitrile with potassium carbonate as a base .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer :
- Spectroscopy : H/C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, piperazine CH at δ 2.3–3.1 ppm). IR identifies N-H stretches (~3300 cm) and C=N bonds (~1600 cm) .
- X-ray crystallography : Resolves dihedral angles between the pyrimidine core and substituents (e.g., 12.8° for phenyl groups), highlighting intramolecular hydrogen bonds (N–H⋯N) that stabilize conformation .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Anticancer Activity : MTT assay against human cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations, with IC calculations .
- Enzyme Inhibition : Kinase inhibition profiling (e.g., EGFR, PI3K) using fluorescence-based assays .
- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can synthetic yields be optimized for the 4-methylpiperazine substitution step?
- Methodological Answer :
- Catalyst Screening : Test Pd/C, CuBr, or CsCO to enhance nucleophilic substitution efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Reaction Monitoring : Use TLC (silica, 1:1 ethyl acetate/hexane) or HPLC to track byproduct formation and adjust reaction time (typically 12–24 hours) .
Q. What strategies resolve contradictions in reported binding affinities for kinase targets?
- Methodological Answer :
- Assay Standardization : Compare results across consistent conditions (e.g., ATP concentration, pH 7.4 buffers) to minimize variability .
- Structural Analysis : Overlay crystallographic data with docking simulations (e.g., AutoDock Vina) to identify steric clashes or hydrogen-bond mismatches in conflicting studies .
- Mutagenesis Studies : Modify kinase active sites (e.g., T790M in EGFR) to test if residue-specific interactions explain affinity discrepancies .
Q. How do substituent modifications (e.g., 4-methylphenyl vs. fluorophenyl) impact pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Measure logP values (shake-flask method) to assess blood-brain barrier penetration. The 4-methyl group increases logP by ~0.5 compared to fluoro-substituents .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. Piperazine moieties often undergo CYP3A4-mediated oxidation, which can be mitigated by methyl substitution .
Q. What computational methods predict the compound’s interaction with off-target proteins?
- Methodological Answer :
- Proteome-Wide Docking : Use SwissDock or HADDOCK to screen against the PDB database, prioritizing targets with ΔG ≤ -8 kcal/mol .
- Machine Learning : Train models on ChEMBL data to predict polypharmacology risks (e.g., hERG channel binding) .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding mode stability to unintended targets like serotonin receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
